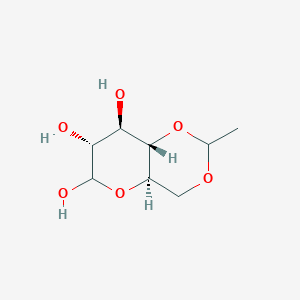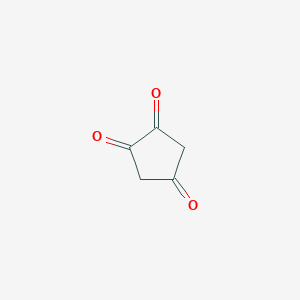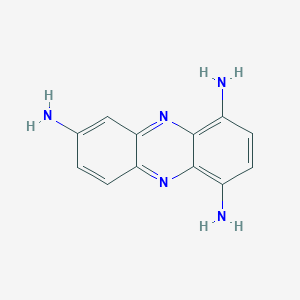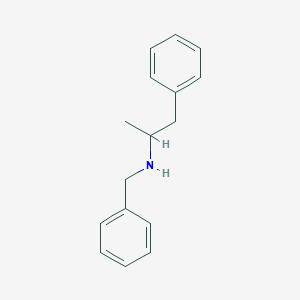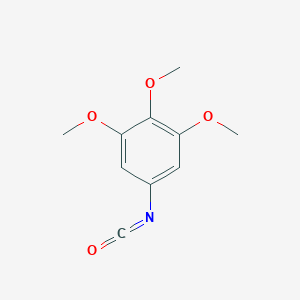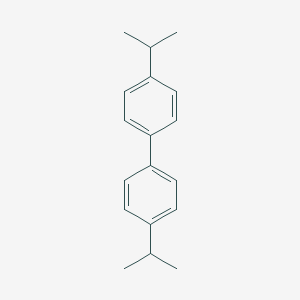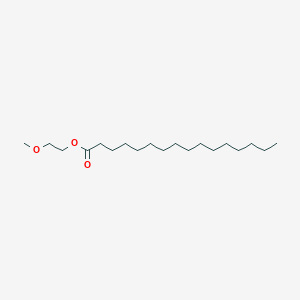
Hexadecanoic acid, 2-methoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, 2-methoxyethyl ester is a chemical compound commonly known as methyl palmitate. It is a colorless liquid that is widely used in various industries, including cosmetics, food, and pharmaceuticals. Methyl palmitate is a fatty acid ester that is derived from palmitic acid, which is a saturated fatty acid found in many animal and plant fats.
Wirkmechanismus
The mechanism of action of methyl palmitate is not fully understood. However, it is believed that it disrupts the cell membrane of microorganisms, leading to their death. Methyl palmitate has also been shown to inhibit the activity of various enzymes, such as lipase and protease, which are essential for the survival of microorganisms.
Biochemische Und Physiologische Effekte
Methyl palmitate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl palmitate has also been found to have antioxidant properties and can scavenge free radicals. It has been shown to have a protective effect on the liver and can reduce liver damage caused by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl palmitate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used in various concentrations without causing harm to cells or tissues. However, one limitation of methyl palmitate is that it is a fatty acid ester and can interfere with the lipid metabolism of cells. This can affect the results of experiments that involve the study of lipid metabolism.
Zukünftige Richtungen
There are several future directions for the study of methyl palmitate. One area of research is the development of new antimicrobial agents based on methyl palmitate. Another area of research is the study of its potential as a natural insecticide. Methyl palmitate can also be used as a biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of methyl palmitate and its potential applications in various fields.
Conclusion:
In conclusion, methyl palmitate is a versatile chemical compound with various scientific research applications. It is a stable compound that can be easily synthesized and purified. Methyl palmitate has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been shown to have anti-inflammatory, antioxidant, and hepatoprotective properties. Despite its advantages, methyl palmitate has some limitations for lab experiments. Further research is needed to fully understand the potential applications of methyl palmitate in various fields.
Synthesemethoden
Methyl palmitate can be synthesized by the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction is carried out at a temperature of around 60-70°C, and the yield of methyl palmitate is around 95%. The synthesis of methyl palmitate is a simple and cost-effective process that can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Methyl palmitate has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiparasitic properties. Methyl palmitate has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have insecticidal properties and can be used as a natural insecticide.
Eigenschaften
CAS-Nummer |
111-07-9 |
|---|---|
Produktname |
Hexadecanoic acid, 2-methoxyethyl ester |
Molekularformel |
C19H38O3 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-methoxyethyl hexadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)22-18-17-21-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
XSZLSYXBQSOQJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
Andere CAS-Nummern |
111-07-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



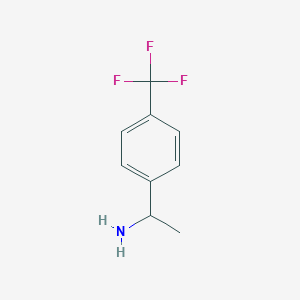
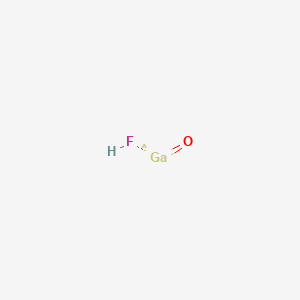
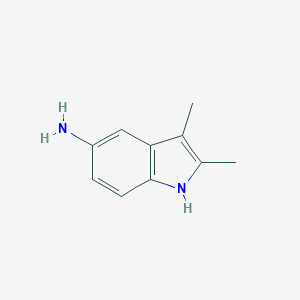
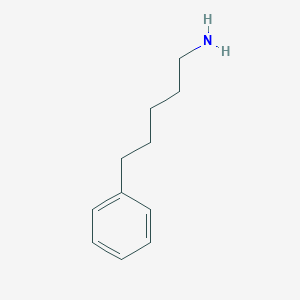
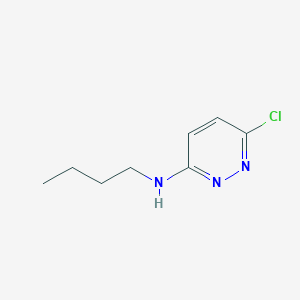
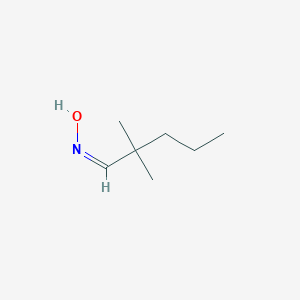
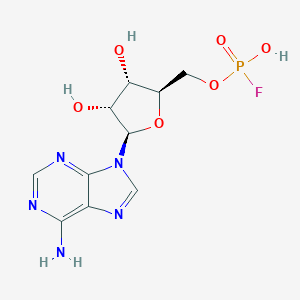
![Spiro[5.5]undecane](/img/structure/B92164.png)
